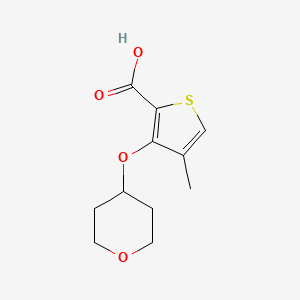

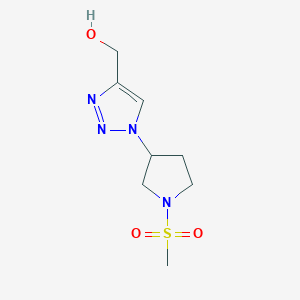

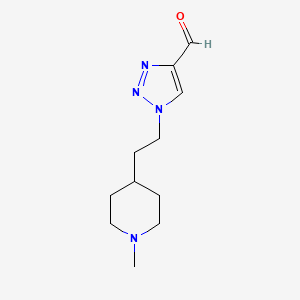

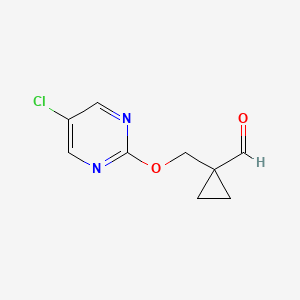

benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

概要

説明

Synthesis Analysis

The synthesis of similar triazole-based compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . For instance, the synthesis of a series of 1,2,3-triazole hybrids involved a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of similar triazole-based compounds has been thoroughly characterized using different spectral techniques . For instance, the IR, 1H NMR, and 13C NMR spectra of similar compounds have been reported .Chemical Reactions Analysis

Triazole-based compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility and wide range of applications.Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole-based compounds have been reported. For instance, the UV-visible absorption bands of some compounds fall between 350 and 450 nm . Some compounds are also emissive at 77 K in an EtOH/MeOH glass .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, the core structure in the compound, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They are used in the synthesis of various drugs, such as anticonvulsants, antibiotics, and anticancer agents . The benzyl triazole derivative could potentially be used to develop new pharmaceuticals with improved efficacy and stability.

Organic Synthesis

The triazole ring serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, providing a pathway to synthesize a wide array of complex molecules . This makes it an invaluable tool for chemists looking to construct novel organic compounds.

Polymer Chemistry

Triazole derivatives can be incorporated into polymers to enhance their properties. For instance, they can improve thermal stability, mechanical strength, and chemical resistance . The benzyl triazole carbamate could be used to create new polymer materials with specific desired characteristics.

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding, triazoles are excellent candidates for building supramolecular structures . They can be used to create molecular assemblies that have potential applications in nanotechnology and materials science.

Bioconjugation

The triazole ring can act as a linker in bioconjugation processes . It can be used to attach various functional groups to biomolecules, which is useful in the development of targeted drug delivery systems and diagnostic tools.

Chemical Biology

In chemical biology, triazoles can be used to modify biological molecules, thereby altering their function or activity . This application is crucial for understanding biological processes and developing therapeutic strategies.

Fluorescent Imaging

Triazole derivatives can be designed to exhibit fluorescent properties . This makes them useful in imaging techniques, where they can be used as probes to visualize biological structures and processes.

Materials Science

The introduction of triazole units into materials can lead to the development of new materials with unique properties . For example, they can be used to create conductive materials, sensors, or materials with self-healing capabilities.

作用機序

Target of Action

It’s known that triazole derivatives actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

It’s known that indole derivatives, which share a similar structure with the compound , can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that 1,2,3-triazole hybrids with amine-ester functionality possess a favorable profile and can be considered as patient compliant , suggesting good bioavailability.

Result of Action

It’s known that certain 1,2,3-triazole derivatives can induce apoptosis in cells .

Action Environment

It’s known that the stability of 1,2,3-triazoles against metabolic degradation, their ability to engage in hydrogen bonding, and their active involvement in dipole-dipole and π-stacking interactions contribute to their enhanced biocompatibility .

Safety and Hazards

将来の方向性

Triazole-based compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Future research could focus on the design and development of more selective and potent anticancer molecules .

特性

IUPAC Name |

benzyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVKOUERAOJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

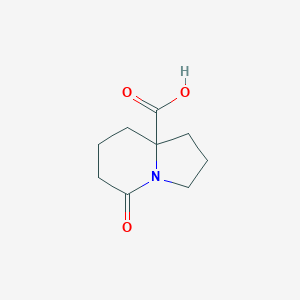

![5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid](/img/structure/B1480573.png)